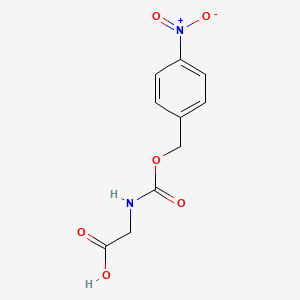

N-(p-nitrobenzyloxycarbonyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4596-53-6 |

|---|---|

Molecular Formula |

C10H10N2O6 |

Molecular Weight |

254.20 g/mol |

IUPAC Name |

2-[(4-nitrophenyl)methoxycarbonylamino]acetic acid |

InChI |

InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |

InChI Key |

XPECMNXMBZGWLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Nomenclature and Chemical Identity of N P Nitrobenzyloxycarbonyl Glycine

IUPAC Naming Conventions and Symbolic Representation

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to IUPAC nomenclature, the systematic name for N-(p-nitrobenzyloxycarbonyl)glycine is 2-({[(4-nitrophenyl)methoxy]carbonyl}amino)acetic acid . This name precisely describes the molecular structure, indicating a glycine (B1666218) molecule substituted on its nitrogen atom with a (4-nitrophenyl)methoxy]carbonyl group.

The chemical structure of this compound consists of a glycine core, which is the simplest amino acid, linked to a p-nitrobenzyloxycarbonyl protecting group. This protecting group is characterized by a benzyl (B1604629) alcohol substituted with a nitro group at the para (4) position of the benzene (B151609) ring, which is in turn attached to a carbonyl group.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-({[(4-nitrophenyl)methoxy]carbonyl}amino)acetic acid |

| Molecular Formula | C10H10N2O6 |

| Molecular Weight | 254.20 g/mol |

| CAS Number | 1695-93-8 |

Common Abbreviations and Synonyms (e.g., pNZ-Gly, Z(NO2)-Gly)

In scientific literature and chemical catalogs, this compound is frequently referred to by several abbreviations and synonyms for convenience. These alternative names are widely recognized within the chemistry community.

The most common abbreviations are derived from the structure of the protecting group and the amino acid. The p-nitrobenzyloxycarbonyl group is often abbreviated as "pNZ" or "Z(NO2)". Consequently, the entire molecule is commonly denoted as pNZ-Gly or Z(NO2)-Gly . luxembourg-bio.com The "Gly" portion represents glycine, a common three-letter abbreviation for this amino acid. wikipedia.orglibretexts.orgcf.ac.uk

Other synonyms for this compound include:

(p-Nitrobenzyloxycarbonyl)glycine

N-[(4-Nitrophenoxy)carbonyl]glycine

These synonyms, while less common than the abbreviations, are also used and understood in the context of peptide chemistry and organic synthesis. The use of these abbreviated forms simplifies the representation of this compound in reaction schemes and textual descriptions of synthetic procedures. luxembourg-bio.com

Table 2: Common Abbreviations and Synonyms

| Type | Name |

|---|---|

| Abbreviation | pNZ-Gly |

| Abbreviation | Z(NO2)-Gly |

| Synonym | (p-Nitrobenzyloxycarbonyl)glycine |

| Synonym | N-[(4-Nitrophenoxy)carbonyl]glycine |

Advanced Applications in Peptide and Organic Synthesis

Role as a Temporary Nα-Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

In the stepwise construction of peptides on a solid support, the temporary protection of the α-amino group (Nα) of the incoming amino acid is paramount. This prevents undesirable polymerization and ensures the controlled, sequential addition of amino acid residues. The p-nitrobenzyloxycarbonyl (pNZ) group has emerged as a highly effective temporary Nα-protecting group in SPPS. ub.eduluxembourg-bio.com The corresponding pNZ-amino acid derivatives are typically stable, crystalline solids that are easily synthesized and handle well in the solid-phase context. luxembourg-bio.com

The pNZ group's utility in SPPS is underscored by its application in a "hybrid strategy," where it is used in conjunction with the more common Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to mitigate specific, sequence-dependent side reactions. luxembourg-bio.com This flexibility allows for a more tailored and robust approach to the synthesis of challenging peptide sequences.

Orthogonality with Complementary Protecting Group Strategies

A cornerstone of modern chemical synthesis, particularly in the assembly of complex molecules like peptides, is the concept of orthogonality. Orthogonal protecting groups are distinct classes of protective moieties that can be removed under specific conditions without affecting other protecting groups present in the molecule. biosynth.com This allows for the selective deprotection of a particular functional group, which is essential for controlled, stepwise synthesis.

The pNZ group exhibits excellent orthogonality with the most widely used protecting group strategies in SPPS, namely the Fmoc/tBu and Boc/Bn systems. luxembourg-bio.com

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). luxembourg-bio.com

Boc (tert-butyloxycarbonyl): The Boc group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA). biosynth.com

Alloc (allyloxycarbonyl): The Alloc group is cleaved by treatment with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. researchgate.net

tBu (tert-butyl): The tBu group, often used for side-chain protection, is also removed by strong acid treatment, similar to the Boc group. biosynth.com

The pNZ group, in contrast, is stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc and tBu cleavage. luxembourg-bio.com Its removal is achieved under neutral, reductive conditions, thereby providing a distinct and non-interfering deprotection pathway. luxembourg-bio.com This orthogonality is crucial for the strategic design of synthetic routes for complex peptides, including cyclic and branched structures, where multiple protecting groups must be manipulated independently. luxembourg-bio.comluxembourg-bio.com

| Protecting Group | Cleavage Condition | pNZ Stability |

| Fmoc | Base (e.g., 20% piperidine in DMF) | Stable |

| Boc | Acid (e.g., TFA) | Stable |

| Alloc | Pd(0) catalyst | Stable |

| tBu | Acid (e.g., TFA) | Stable |

| pNZ | Reductive conditions (e.g., SnCl₂ or H₂/Pd-C) | - |

Prevention of Undesirable Side Reactions in SPPS

A significant advantage of employing the pNZ protecting group is its ability to suppress common side reactions that can diminish the yield and purity of the target peptide during SPPS. These side reactions are often sequence-dependent and can be particularly problematic when using the standard Fmoc/tBu strategy.

Diketopiperazine (DKP) formation is a notorious side reaction in SPPS, particularly during the synthesis of peptides containing proline or glycine (B1666218) at the C-terminus. acs.orgnih.gov It occurs when the free N-terminal amino group of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the resin, leading to the cleavage of the peptide from the support and the formation of a cyclic dipeptide (DKP). luxembourg-bio.com This results in truncation of the peptide chain and a significant loss of yield.

The use of an Nα-pNZ protecting group on the second amino acid to be incorporated can effectively mitigate DKP formation. ub.eduacs.org The deprotection of the pNZ group is performed under conditions that generate the ammonium (B1175870) salt of the deprotected amine. luxembourg-bio.com This protonated amine is non-nucleophilic, thus preventing the intramolecular cyclization that leads to DKP formation. luxembourg-bio.com

Another challenging side reaction in SPPS is the formation of aspartimide, which occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue. iris-biotech.denih.gov This is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. iris-biotech.de Aspartimide formation leads to a mixture of byproducts, including α- and β-peptides, and can also cause racemization at the α-carbon of the aspartic acid residue. nih.gov

The use of a pNZ protecting group can help to suppress aspartimide formation. ub.edu By avoiding the repeated basic treatments with piperidine required for Fmoc removal, the propensity for base-catalyzed aspartimide formation is reduced. luxembourg-bio.com In a hybrid Fmoc-pNZ strategy, the pNZ group can be strategically employed for amino acids at positions prone to this side reaction, thereby minimizing the exposure of the sensitive sequence to basic conditions. luxembourg-bio.com

When synthesizing peptides with a C-terminal cysteine (Cys) using the Fmoc strategy, a common side reaction is the formation of N-piperidylalanine. luxembourg-bio.com This occurs through a Michael addition of piperidine (the Fmoc deprotection reagent) to the dehydroalanine (B155165) species that can form from the Cys residue. The use of the pNZ protecting group for the C-terminal Cys residue circumvents this problem by eliminating the need for piperidine during the deprotection step. luxembourg-bio.com

Mechanisms of N-(p-nitrobenzyloxycarbonyl)glycine Deprotection

The removal of the pNZ group is typically achieved through reductive cleavage of the nitro group to an amino group, which then triggers a cascade of electronic rearrangements resulting in the release of the free amine. researchgate.netresearchgate.net

Several methods have been developed for the deprotection of the pNZ group:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The nitro group is reduced to an amine, which then undergoes a 1,6-elimination reaction to release the deprotected amino acid, carbon dioxide, and p-aminobenzyl alcohol. researchgate.net

Reduction with Tin(II) Chloride (SnCl₂): A common and effective method for pNZ removal in SPPS is the use of tin(II) chloride (SnCl₂) in the presence of a catalytic amount of acid. ub.eduluxembourg-bio.com This reagent efficiently reduces the nitro group, initiating the same cascade that leads to the deprotection of the amine. researchgate.net The deprotection is typically carried out in a solvent such as DMF. luxembourg-bio.com

Reduction with Sodium Dithionite (B78146) (Na₂S₂O₄): Sodium dithionite can also be used as a reducing agent for the pNZ group. luxembourg-bio.com

The choice of deprotection method can be tailored to the specific requirements of the synthesis and the other functional groups present in the peptide.

| Reagent | Conditions | Mechanism |

| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst | Catalytic hydrogenation followed by 1,6-elimination |

| SnCl₂ | Tin(II) chloride, catalytic acid, in DMF | Reduction of nitro group followed by 1,6-elimination |

| Na₂S₂O₄ | Sodium dithionite | Reduction of nitro group followed by 1,6-elimination |

Application as a Permanent Protecting Group

In syntheses where the target molecule is sensitive to the harsh acidic conditions required for final deprotection, the pNZ group can be employed as a "permanent" protecting group. It remains in place throughout the chain assembly and is only removed at the end under specific, non-acidic reductive conditions. luxembourg-bio.com

The pNZ group is particularly useful for the side-chain protection of amino acids like ornithine (Orn) and lysine (B10760008) (Lys). researchgate.netluxembourg-bio.com In Fmoc/tBu-based SPPS, certain semipermanent protecting groups like allyloxycarbonyl (Alloc) can cause problems. The deprotection of Alloc from a Lys or Orn side chain generates a free amine that is basic enough to cause premature removal of the N-terminal Fmoc group on other peptide chains. luxembourg-bio.com Using pNZ as the semipermanent protecting group for the ornithine side chain circumvents this issue, as its removal via reduction does not create basic conditions that would cleave the Fmoc group. luxembourg-bio.com This application was highlighted in the synthesis of derivatives of the anti-tumor cyclodepsipeptide Kahalalide F. researchgate.netnais.net.cn

The true value of the pNZ group as a permanent protecting group is realized in the synthesis of peptides that are unstable in strong acids like TFA. luxembourg-bio.com A prime example is the synthesis of Kahalalide F analogs bearing acid-sensitive oleanolic and maslinic acids. luxembourg-bio.com In this synthetic strategy, standard tBu and Boc protecting groups, which require TFA for removal, could not be used. luxembourg-bio.com Instead, an orthogonal scheme was devised using Fmoc and Alloc as temporary protecting groups and pNZ for the permanent protection of the ornithine side chain. luxembourg-bio.com The peptide was assembled on an acid-labile chlorotrityl resin. luxembourg-bio.com At the end of the synthesis, the peptide was cleaved from the resin under very mild acidic conditions that leave the pNZ group intact. The pNZ group was then selectively removed in the final step using SnCl₂. luxembourg-bio.com This strategy demonstrates the utility of the pNZ group in preparing complex peptides with acid-sensitive functionalities. luxembourg-bio.com

Broader Utility in Complex Organic Molecule Synthesis and Chemical Biology

The utility of the pNZ protecting group, and by extension this compound as a building block, is not confined to the realm of peptides and PNAs. Its robust nature and specific cleavage conditions make it a valuable asset in the synthesis of other complex organic molecules.

One notable example is in the field of carbohydrate chemistry. The p-nitrobenzyloxycarbonyl group has been employed as an orthogonal amine protecting group in the synthesis of β-GlcNAc terminating glycosides. In this context, it serves a dual purpose: acting as a participating group to ensure the stereoselective formation of the desired β-glycosidic bond and as a protecting group that can be removed without affecting other sensitive functionalities on the carbohydrate scaffold.

The flexibility of the pNZ group also opens avenues for the construction of molecular libraries of small organic molecules. luxembourg-bio.com Its compatibility with various reaction conditions allows for the diversification of molecular structures, a key process in drug discovery and chemical biology. While the direct use of this compound as a "caged" glycine for photoliberation studies has been explored with the related o-nitrobenzyl group, the p-nitro isomer does not typically exhibit the same photolabile properties. nih.gov Instead, its primary role in chemical biology remains as a versatile and strategically valuable protecting group for the introduction of glycine motifs into complex biomolecules and their analogues.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches Applied to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricacies of reactions involving N-(p-nitrobenzyloxycarbonyl)glycine and its constituent parts. researchgate.netjchemlett.com DFT calculations have been employed to investigate the structures and energetics of various conformers and isomers of glycine (B1666218), which is the core amino acid of the title compound. arxiv.orgmdpi.com These studies are crucial for understanding the fundamental properties that influence its reactivity. For instance, theoretical investigations have explored the tautomeric equilibrium between the neutral and zwitterionic forms of glycine, a key factor in its biochemical behavior. researchgate.net

Furthermore, DFT has been used to study the radicals formed upon irradiation of glycine crystals, providing insights into potential degradation pathways. researchgate.net The interaction of glycine with surfaces like graphene has also been modeled using DFT, revealing details about adsorption energies and electronic properties. jchemlett.com Such computational approaches offer a molecular-level understanding that complements experimental findings.

Elucidation of Reaction Pathways for Protecting Group Formation and Removal

The p-nitrobenzyloxycarbonyl (pNZ) group serves as a crucial protecting group for the amine function in peptide synthesis. ub.edursc.orgpsu.edu The mechanism for its removal is a key aspect of its utility. The process begins with the reduction of the nitro group to an amino group. This is followed by a spontaneous 1,6-electron pair shift, leading to the formation of a quinonimine methide and carbamic acid. The carbamic acid then decomposes to release the free amine. ub.eduluxembourg-bio.comresearchgate.net This cleavage can be achieved through methods like catalytic hydrogenation or using reducing agents such as sodium dithionite (B78146) or tin(II) chloride. ub.edursc.orgluxembourg-bio.com

The pNZ group is considered orthogonal to other common protecting groups like Fmoc and Boc, meaning it can be selectively removed without affecting them. ub.eduluxembourg-bio.com This orthogonality is a significant advantage in the synthesis of complex peptides. ub.eduluxembourg-bio.com The removal of the pNZ group occurs under practically neutral conditions, often in the presence of a catalytic amount of acid, which results in the formation of the ammonium (B1175870) salt of the deprotected amine. ub.eduluxembourg-bio.com This helps to mask the nucleophilicity of the newly formed amine, preventing unwanted side reactions. luxembourg-bio.com

Insights into Peptide Bond Formation with Glycine Residues in the Context of Protecting Groups

Protecting groups are essential in peptide synthesis to prevent undesired reactions and ensure the formation of the correct peptide sequence. gcwgandhinagar.compeptide.com The formation of a peptide bond is a condensation reaction between the amino group of one amino acid and the carboxyl group of another. khanacademy.org In the context of this compound, the pNZ group protects the amino group of glycine, allowing its carboxyl group to react with the amino group of another amino acid. gcwgandhinagar.com

Computational studies, such as those using DFT, have provided insights into the mechanism of peptide bond formation between two glycine molecules. nih.gov These studies have investigated the transition states and the role of solvent molecules in facilitating the reaction. nih.gov The presence of protecting groups influences the reactivity and can prevent side reactions like the formation of diketopiperazines. ub.edu The choice of protecting group is critical, as some can be labile under certain conditions, leading to byproducts. nih.gov

Analysis of Side Reactions and Their Underlying Mechanisms in Synthesis

Several side reactions can occur during peptide synthesis, impacting the yield and purity of the desired product. bibliomed.orgresearchgate.net The nature of the amino acid side chains and the reaction conditions can contribute to these unwanted reactions. bibliomed.orgresearchgate.net

One common side reaction is the formation of diketopiperazines (DKPs). This occurs when the deprotected amino group of a dipeptide attacks the ester linkage to the resin, leading to cyclization and cleavage from the solid support. luxembourg-bio.comiris-biotech.de The use of the pNZ protecting group can minimize DKP formation because its removal under acidic conditions protonates the free amine, reducing its nucleophilicity. ub.eduluxembourg-bio.com

Another significant side reaction, particularly relevant in Fmoc-based synthesis, is aspartimide formation. luxembourg-bio.comiris-biotech.de This occurs when an aspartate residue is present and can be catalyzed by the basic conditions used for Fmoc removal. luxembourg-bio.comiris-biotech.de The use of a hybrid Fmoc-pNZ strategy, where pNZ protects the amino acid preceding the aspartate, has been shown to prevent aspartimide formation. luxembourg-bio.com

Other potential side reactions include racemization, which can occur via the formation of azlactones, and the insertion of extra glycine residues. nih.govresearchgate.net Understanding the mechanisms of these side reactions is crucial for developing strategies to mitigate them, such as using more stable protecting groups or optimizing reaction conditions. nih.govbibliomed.org

Studies on Intermolecular Interactions, Hydrogen Bonding, and Self-Assembly in this compound-Containing Structures

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the structure and self-assembly of peptides and their derivatives. nih.govnih.gov In structures containing this compound, the amide and carbamate (B1207046) groups, as well as the nitro group, can participate in hydrogen bonding.

Studies on similar peptide systems have shown that hydrogen bonding is a major driving force for the self-assembly of peptide amphiphiles into supramolecular structures like nanofibers. nih.gov The density and nature of these hydrogen bonds can significantly affect the mechanical properties of the resulting materials. nih.gov For example, substituting glycine with aza-glycine, which introduces an additional hydrogen bond donor, has been shown to increase the stiffness of self-assembled nanofibers. nih.gov

Molecular simulations have been used to investigate the role of proline and glycine in controlling the self-organization of proteins into either elastomeric or amyloid fibrils. nih.gov These studies highlight the importance of backbone hydration and peptide-peptide hydrogen bonding in determining the final assembled structure. nih.gov The principles derived from these studies can be applied to understand and predict the self-assembly behavior of this compound-containing peptides.

Theoretical Predictions and Biosynthetic Implications

Theoretical calculations can provide predictions about the properties and potential applications of molecules like this compound. For example, computational studies on glycine and its isomers have helped to understand their relative stabilities and dipole moments, which are important for their potential detection in interstellar space. arxiv.org

While this compound itself is a synthetic molecule, the study of its components has broader biosynthetic implications. The glycine cleavage system, a key metabolic pathway, catalyzes the breakdown and synthesis of glycine, producing one-carbon units that are essential for the biosynthesis of purines, thymidylate, and methionine. nih.gov Understanding the mechanisms of enzymes in this system can inform the design of inhibitors or be harnessed for biocatalytic applications.

Theoretical studies on enzyme reaction mechanisms, such as those involving dihydropyrimidinase, provide insights into stereospecificity and catalysis that are broadly applicable to understanding biological transformations. rsc.org Although not directly involving the p-nitrobenzyloxycarbonyl group, these fundamental studies on amino acid metabolism and enzyme function provide a context for the broader significance of glycine chemistry.

Analytical Methodologies in Research on N P Nitrobenzyloxycarbonyl Glycine and Its Derivatives

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are indispensable for separating N-(p-nitrobenzyloxycarbonyl)glycine and its derivatives from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its peptide derivatives. luxembourg-bio.comnih.gov It is widely used to monitor the progress of reactions, assess the purity of the final products, and quantify the components in a mixture. luxembourg-bio.comnih.govvanderbilt.edu

In a typical setup, a C18 column is used with a gradient elution system. luxembourg-bio.comgoogle.com For instance, a gradient system might transition from an aqueous phase (often containing a small percentage of an acid like trifluoroacetic acid) to an organic phase like acetonitrile (B52724) (also with a small percentage of acid). luxembourg-bio.com The retention time (Rt) of the compound is a key parameter for its identification. For example, this compound has been reported with a retention time of 4.50 minutes under specific gradient conditions. luxembourg-bio.com Its derivatives, such as pNZ-Leu-OH and pNZ-Ile-OH, show different retention times (7.90 min and 11.21 min, respectively), allowing for their separation and identification. luxembourg-bio.com

HPLC is also crucial for quantifying the yield of reactions, such as the removal of the p-nitrobenzyloxycarbonyl (pNZ) protecting group. luxembourg-bio.com By comparing the peak areas of the protected and deprotected peptides in the HPLC chromatogram, researchers can calculate the reaction yield. luxembourg-bio.com Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) provides a powerful tool for analyzing crude peptide products after cleavage from the solid support. luxembourg-bio.com

The choice of mobile phase is critical for achieving good separation. For the analysis of glycine (B1666218) and its impurities, a method has been developed using a mobile phase of acetonitrile and water, followed by a potassium dihydrogen phosphate (B84403) solution and methanol. google.com This method has proven effective for separating glycine from impurities like hydantoin (B18101) and diglycylglycine. google.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions involving this compound. It is particularly useful for determining the rate of cleavage of the pNZ group. luxembourg-bio.com For instance, the cleavage rate was observed to increase with the concentration of water and 15-crown-5 (B104581) when monitored by TLC using a mobile phase of 1% acetic acid in ethyl acetate. luxembourg-bio.com

Different amino acids and their derivatives exhibit different retardation factors (Rf) on a TLC plate, which allows for their separation and identification. For example, in a system using n-butanol:acetic acid:water (3:1:1) as the eluent on a silica (B1680970) plate, alanine (B10760859) has an Rf of 0.30, while phenylalanine has an Rf of 0.62. reachdevices.com

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and its derivatives. luxembourg-bio.com Both ¹H NMR and ¹³C NMR are routinely used.

The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic signals for the aromatic protons of the p-nitrobenzyl group, the methylene (B1212753) protons of the benzylic group, and the methylene protons of the glycine moiety. luxembourg-bio.com The aromatic protons typically appear as two doublets, one around 8.21 ppm and the other around 7.59 ppm. luxembourg-bio.com The singlet for the benzylic methylene protons is observed at approximately 5.18 ppm, and the doublet for the glycine methylene protons appears around 3.67 ppm. luxembourg-bio.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, characteristic peaks are observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, and the methylene carbons. luxembourg-bio.com Specifically, the signals appear at approximately 172.12 ppm (C=O, acid), 156.9 ppm (C=O, carbamate), 147.62 and 145.7 ppm (aromatic C-NO₂ and C-O), 128.77 and 124.20 ppm (aromatic CH), 64.95 ppm (benzylic CH₂), and 42.84 ppm (glycine CH₂). luxembourg-bio.com

NMR is also invaluable for studying the structure of derivatives. For example, in the ¹H NMR spectrum of pNZ-Leu-OH, the signals for the leucine (B10760876) side chain protons can be clearly identified. luxembourg-bio.com Two-dimensional NMR techniques like COSY can be employed to establish the connectivity between protons in the molecule.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives, confirming their identity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. luxembourg-bio.com

For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 255.0618, and a found value of 255.0611 by HRMS (CI) confirms its composition as C₁₀H₁₁N₂O₆. luxembourg-bio.com Similarly, for pNZ-Leu-OH, the calculated mass for [M+H]⁺ is 311.1244, with a found value of 311.1252. luxembourg-bio.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful technique for analyzing complex mixtures of peptides and their derivatives. luxembourg-bio.comnih.gov It is particularly useful for identifying and quantifying components in a reaction mixture, such as in the analysis of crude peptides after solid-phase synthesis. luxembourg-bio.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the various functional groups. luxembourg-bio.com

Key vibrational frequencies (ν̃) observed in the IR spectrum (KBr) of this compound include:

3383 cm⁻¹: N-H stretching vibration of the carbamate. luxembourg-bio.com

1751 and 1705 cm⁻¹: C=O stretching vibrations of the carbamate and the carboxylic acid, respectively. luxembourg-bio.com

1522 and 1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂). luxembourg-bio.com

The presence of these characteristic bands provides strong evidence for the structure of this compound. luxembourg-bio.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. The N-(p-nitrobenzyloxycarbonyl) protecting group contains a potent chromophore in its p-nitrobenzyl moiety. This feature makes UV-Vis spectroscopy particularly useful in several research applications.

Monitoring Reaction Progress: The strong UV absorbance of the p-nitrobenzyl group allows for the real-time monitoring of its attachment to or cleavage from a glycine molecule or a peptide chain. nih.gov Photoremovable protecting groups (PPGs), including nitrobenzyl derivatives, are designed to be cleaved by light. nih.gov The efficiency and kinetics of this uncaging process can be meticulously followed by observing the changes in the UV-Vis absorption spectrum. For instance, photolysis of nitrobenzyl compounds can lead to the formation of byproducts like o-nitrosobenzaldehyde, which has a distinct absorption profile, allowing for the characterization of the photoreaction. nih.govacs.org

Characterization: While glycine itself has minimal UV absorption, peaking around 200-210 nm and becoming negligible above 240 nm, the introduction of the pNZ group confers a strong and distinct spectral signature to the molecule. nih.gov This allows for easy detection and quantification. Researchers have evaluated various o-nitrobenzyl derivatives to create PPGs with red-shifted absorption spectra, moving their activation wavelength to the near-UV range (well above 300 nm) to avoid potential damage to biological systems during light-induced cleavage. nih.govnih.gov The quantum yield of these photoreactions, a measure of their efficiency, is a key parameter determined using UV-Vis spectroscopy. nih.gov

| Property | Description | Wavelength Range | Citation |

| Chromophore | p-Nitrobenzyl group | Strong absorption in the UV range | nih.gov |

| Application | Monitoring cleavage of the protecting group | Changes in absorption spectra are tracked over time | acs.org |

| Benefit | Allows for quantitative analysis and kinetic studies of photoreactions | Near-UV range ( >300 nm) is often targeted | nih.govnih.gov |

Other Analytical Techniques

Amino acid analysis is a cornerstone technique used to determine the amino acid composition of peptides and proteins. In research involving this compound, this analysis serves as a definitive method to confirm the successful incorporation of glycine into a peptide sequence and to quantify the final product.

The process typically occurs after the completion of solid-phase peptide synthesis (SPPS) and cleavage of the peptide from the resin support. To perform the analysis, the synthesized peptide is completely hydrolyzed into its constituent amino acids, usually by treatment with strong acid (e.g., a 1:1 mixture of HCl and propionic acid at 160°C for 1 hour). luxembourg-bio.com Following hydrolysis, the protective pNZ group is removed. The resulting mixture of free amino acids is then separated and quantified, typically using High-Performance Liquid Chromatography (HPLC). luxembourg-bio.comthermofisher.com This confirms that glycine is present in the correct ratio relative to other amino acids in the peptide sequence.

This analytical step is crucial for verifying the integrity of the synthesized peptide, as side reactions during synthesis or cleavage can sometimes lead to the modification or degradation of amino acids. thermofisher.com

Optical resolution refers to the process of separating a racemic mixture (a mixture containing equal amounts of left- and right-handed enantiomers) into its individual, pure enantiomers. These techniques are essential for chiral molecules, which are non-superimposable on their mirror images.

However, This compound is an achiral molecule . This is because the parent amino acid, glycine, is the only proteinogenic amino acid that does not have a chiral center. Its side chain is a single hydrogen atom, meaning it is superimposable on its mirror image. Consequently, optical resolution techniques are not applicable to this compound itself, as there are no enantiomers to separate.

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a crystalline solid like this compound, a key thermal property is its melting point. The melting point is the temperature at which a solid turns into a liquid. It is a critical indicator of purity; pure crystalline compounds typically have a sharp and well-defined melting point, whereas impurities tend to depress and broaden the melting range.

While extensive thermal analysis data like that from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not widely published for this specific compound, the melting point is a standard characterization parameter. For comparison, related N-acyl glycine derivatives have reported melting points, such as N-(benzoyl)glycine (Hippuric acid) which melts at 187-191°C. ichemical.com Glycine itself decomposes at approximately 240°C. chemicalbook.com The stability of protecting groups to heat can be a factor in certain applications, with some designed specifically as thermolabile groups that are removed by heating. openaccessgovernment.org

Pre-column Derivatization for Amino Acid Analysis

To enhance the sensitivity and selectivity of amino acid analysis by HPLC, a technique known as pre-column derivatization is frequently employed. actascientific.com Since many amino acids, including glycine, lack a strong native chromophore, they are difficult to detect with standard UV-Vis detectors. shimadzu.com Pre-column derivatization addresses this by chemically modifying the amino acids before they are injected into the HPLC column. actascientific.com

The process involves reacting the free amino acids (obtained after peptide hydrolysis) with a derivatizing reagent that attaches a fluorescent or UV-absorbing tag to the amino group. This reaction creates a new derivative compound that can be detected with high sensitivity. nih.gov

Several reagents are commonly used for this purpose:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is a popular choice but does not react with secondary amines like proline. actascientific.com

Phenyl Isothiocyanate (PITC): Reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detected by UV absorbance. shimadzu.comcreative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A widely used reagent that reacts with both primary and secondary amines to yield highly stable and fluorescent derivatives. creative-proteomics.comwaters.com

Dansyl Chloride: Forms stable, fluorescent derivatives, but the reaction can be slow. creative-proteomics.com

9-fluorenylmethyl chloroformate (FMOC): Used for analyzing secondary amino acids, often in combination with OPA for a comprehensive analysis of all amino acids. nih.gov

This derivatization step converts the hydrophilic amino acids into more hydrophobic derivatives, making them suitable for separation by the more efficient and versatile reversed-phase HPLC columns. shimadzu.com

Table of Common Pre-column Derivatization Reagents

| Reagent | Reacts With | Detection Method | Key Features | Citations |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, high sensitivity, does not detect secondary amines. | actascientific.com |

| Phenyl Isothiocyanate (PITC) | Primary & Secondary Amines | UV Absorbance | Reacts with all amino acids, stable derivatives. | shimadzu.comcreative-proteomics.com |

| AQC | Primary & Secondary Amines | Fluorescence | Stable derivatives, minimal interference from by-products. | creative-proteomics.comwaters.com |

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence / UV | Simple procedure, but slow reaction kinetics. | creative-proteomics.com |

| FMOC | Secondary Amines | Fluorescence | Used to detect proline and other secondary amines, often paired with OPA. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for N-(p-nitrobenzyloxycarbonyl)glycine, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling glycine with p-nitrobenzyl chloroformate (PNZ-Cl) under basic conditions. Key parameters include:

- Solvent choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.

- Temperature : Reactions performed at 0–4°C reduce thermal degradation of the nitrobenzyl group .

- Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) ensures efficient deprotonation of glycine’s amino group.

Yield optimization (~70–85%) requires stoichiometric control of PNZ-Cl and glycine (1:1.1 molar ratio). Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective for characterization?

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) resolves impurities.

- Spectroscopy :

- Elemental analysis : Validates C, H, N, and O composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the introduction of the p-nitrobenzyloxycarbonyl group impact the biological activity of glycine derivatives in drug design?

The p-nitro group enhances electron-withdrawing effects, stabilizing the compound’s carbonyl moiety and improving resistance to enzymatic degradation. This modification increases bioavailability in in vivo models, as seen in anticonvulsant studies where N-benzyloxycarbonyl glycine derivatives exhibited ED values <5 mg/kg . The nitro group also facilitates photoactivation in prodrug strategies, enabling controlled release of glycine in target tissues .

Q. What strategies can mitigate stability issues of this compound under varying pH and temperature conditions during experimental workflows?

- pH control : Store solutions in neutral buffers (pH 6.5–7.5) to prevent nitro group reduction or hydrolysis. Avoid alkaline conditions (pH >8), which accelerate ester bond cleavage .

- Temperature : Long-term storage at –20°C in amber vials minimizes thermal and photolytic degradation. For reactions, maintain temperatures <30°C .

- Lyophilization : Freeze-drying the compound in the presence of cryoprotectants (e.g., trehalose) enhances shelf life .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in peptide coupling reactions?

- Density Functional Theory (DFT) : Calculate activation energies for acylation reactions to identify optimal coupling agents (e.g., HATU vs. DCC). DFT predicts higher reactivity with HATU due to lower energy barriers for intermediate formation .

- Molecular docking : Simulate interactions with proteolytic enzymes (e.g., carboxypeptidase Y) to design sterically protected derivatives. For example, substituting the nitro group with bulkier substituents reduces enzymatic cleavage rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.